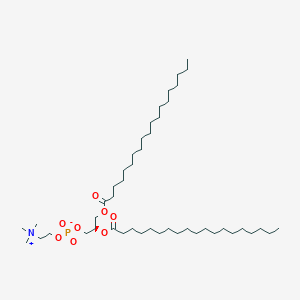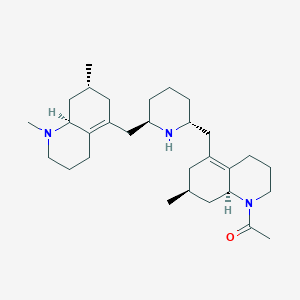![molecular formula C46H90NO8P B1263042 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups at positions 1 and 2 are eicosanoyl and (9Z)-octadecenoyl respectively. It derives from an icosanoic acid and an oleic acid.
Applications De Recherche Scientifique
Role in Cancer Cell Invasion
1-Eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is closely related to analogues like 1-O-octadecyl-2-O-methylglycero-3-phosphocholine (ET-18-OMe), which belong to alkyllysophospholipids (ALPs). These compounds can modulate phospholipid metabolism and signal transduction pathways, often inducing apoptosis. ET-18-OMe, for instance, has been shown to potentially inhibit or stimulate cancer cell invasion, highlighting the complex role of such phospholipids in cancer biology. The biochemical alterations induced by these compounds underscore their utility in studying tumor cell invasion mechanisms, suggesting a broader applicability of 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine in cancer research (Van Slambrouck & Steelant, 2014).
Impact on Colonic Anti-inflammatory Mechanisms
Although not directly mentioned, the research on conjugated linoleic acid (CLA) and its impact on colonic anti-inflammatory mechanisms hints at the potential relevance of structurally similar compounds like 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine in modulating inflammation. CLA's ability to modulate gene expression through peroxisome proliferator-activated receptors (PPARs) and its impact on eicosanoid synthesis points to a possible area where our compound of interest could have significant effects, especially in the context of enteric inflammatory disorders (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Enzymatic Reactions in Lipid Vesicles
1-Eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine and related phosphatidylcholines play a crucial role in the formation and function of lipid vesicles, which are essential for various enzymatic reactions and biological processes. The research on enzyme-containing lipid vesicles, where phosphatidylcholine derivatives are a key component, showcases the importance of these molecules in bioreactor systems, drug delivery, and even potential medical applications such as enzyme-replacement therapy (Walde & Ichikawa, 2001).
Dietary Sources and Metabolism
The metabolism of essential fatty acids, including the production and function of eicosanoids, is critically influenced by compounds like 1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine. Research on omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) and their conversion to eicosanoids elucidates the role of such phospholipids in regulating body homeostasis, inflammation, and chronic diseases. This highlights the potential health benefits and therapeutic applications of our compound of interest in managing inflammatory diseases, cancer, and cardiovascular health (Saini & Keum, 2018).
Propriétés
Nom du produit |
1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C46H90NO8P |
Poids moléculaire |
816.2 g/mol |
Nom IUPAC |
[(2R)-3-icosanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h21,24,44H,6-20,22-23,25-43H2,1-5H3/b24-21-/t44-/m1/s1 |
Clé InChI |
IKNYBQRADNMEDT-FHLWKLDVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



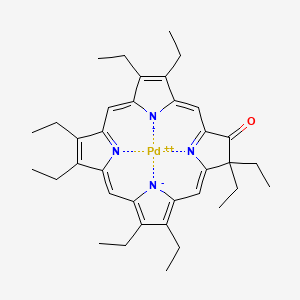

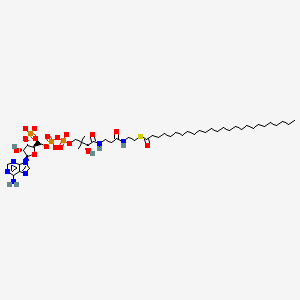
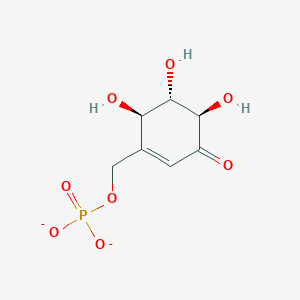
![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
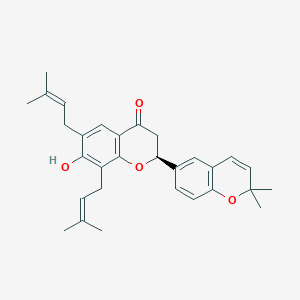
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
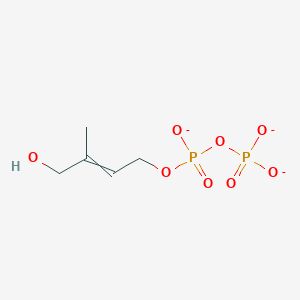
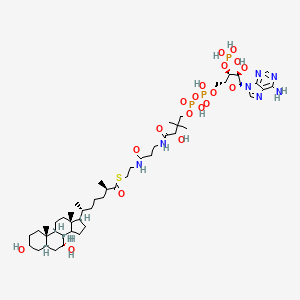
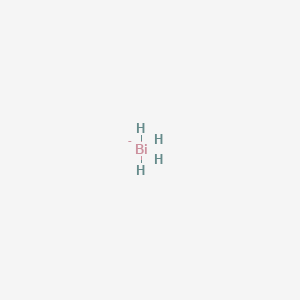
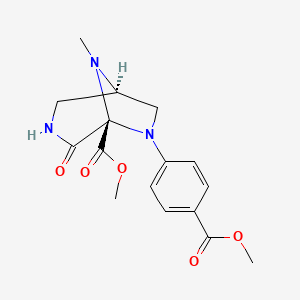
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
